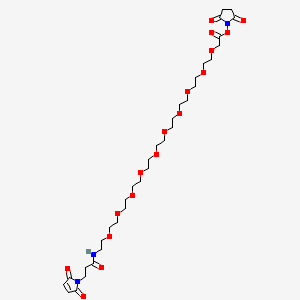

2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate

Description

Key Nomenclature Features:

- Hexatriacontanoate : Indicates a 36-carbon carboxylic acid derivative (hexatriacontanoic acid).

- Decaoxa : Denotes ten oxygen atoms spaced at intervals of three carbons (3,6,9,...,30), forming a PEG-like chain.

- 33-Aza : Specifies a nitrogen atom at position 33, forming an amide bond.

- 34-Oxo : A ketone group at position 34.

Structural Interpretation :

The compound is a bifunctional linker where the NHS ester (position 1) and maleimide (position 36) are connected via a 36-carbon backbone. The backbone includes a PEG chain (ten ethylene oxide units) and an amide bond, providing hydrophilicity and metabolic stability.

Functional Group Identification: NHS Ester and Maleimide Moieties

NHS Ester (2,5-Dioxopyrrolidin-1-yl)

- Structure : A five-membered lactam ring with two ketone groups at positions 2 and 5.

- Reactivity : Activates carboxylic acids for nucleophilic acyl substitution with primary amines, forming stable amide bonds.

- Role : Enables conjugation to amine-containing biomolecules (e.g., lysine residues in proteins).

Maleimide (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)

- Structure : A five-membered dienone ring with conjugated double bonds.

- Reactivity : Undergoes Michael addition with thiol groups (-SH) at pH 6.5–7.5, forming stable thioether bonds.

- Role : Targets cysteine residues in antibodies or peptides for site-specific bioconjugation.

Synergy : The dual reactivity allows sequential or simultaneous conjugation of amines and thiols, making the compound ideal for constructing antibody-drug conjugates (ADCs).

Polyethylene Glycol (PEG) Chain Architecture Analysis

The PEG chain in this compound is embedded within the 36-carbon backbone:

Key Features:

- Length : Ten ethylene oxide units (decaoxa), corresponding to a molecular weight of ~440 g/mol for the PEG segment.

- Position : Spans carbons 3–30, with oxygen atoms at every third carbon (3,6,9,...,30).

- Solubility : Enhances hydrophilicity, reducing aggregation and improving biocompatibility.

Structural Impact :

Comparative Structural Analysis with Homologous ADC Linkers

This compound shares structural motifs with commercial ADC linkers but differs in PEG length and functional group placement:

Comparison with Maleimide-PEG-NHS Linkers:

*Estimated based on PEG~10~ (440 g/mol) + NHS (115 g/mol) + maleimide (97 g/mol) + remaining backbone.

Advantages Over Homologs:

- Precision : Shorter PEG chain (10 units) reduces steric hindrance while maintaining solubility.

- Stability : The amide bond at position 33 resists hydrolysis compared to ester or disulfide linkages.

- Versatility : Compatible with both amine- and thiol-containing biomolecules, unlike single-functionalized linkers.

Case Study : In pharmacokinetic studies, PEG~10~ linkers demonstrated balanced circulation time and tissue penetration, whereas longer PEG chains (e.g., PEG~24~) increased half-life but reduced target engagement.

Properties

Molecular Formula |

C33H53N3O17 |

|---|---|

Molecular Weight |

763.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C33H53N3O17/c37-28(5-7-35-29(38)1-2-30(35)39)34-6-8-43-9-10-44-11-12-45-13-14-46-15-16-47-17-18-48-19-20-49-21-22-50-23-24-51-25-26-52-27-33(42)53-36-31(40)3-4-32(36)41/h1-2H,3-27H2,(H,34,37) |

InChI Key |

LTPQTRJROQVCKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

From a retrosynthetic perspective, the target molecule can be disconnected into:

- A maleimide-functionalized PEG intermediate

- An activated carboxylic acid component for NHS ester formation

The synthesis typically follows a convergent approach where these components are prepared separately and then coupled in the final steps under carefully controlled conditions to minimize side reactions and maximize yield.

Detailed Synthesis Procedure

Preparation of Maleimide-PEG Component

The first major synthetic challenge involves introducing the maleimide functionality to the PEG chain. This is typically accomplished through the following sequence:

- Protection of the maleimide precursor to prevent side reactions

- Activation of the protected maleimide for coupling

- Reaction with an amino-functionalized PEG chain

- Deprotection to reveal the active maleimide group

The reaction typically employs 3-maleimidopropionic acid or similar derivatives as the maleimide source, which can be coupled to amino-PEG compounds under appropriate conditions.

Carboxylic Acid Activation and NHS Ester Formation

The second critical step in the synthesis involves activating the terminal carboxylic acid of the maleimide-PEG intermediate to form the NHS ester:

- The carboxylic acid of the maleimide-PEG intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) or similar coupling agents

- Reaction with N-hydroxysuccinimide to form the NHS ester

- Purification of the final bifunctional crosslinker

This activation step must be performed under anhydrous conditions to prevent hydrolysis of the NHS ester group.

Reaction Conditions and Parameters

Critical Reaction Parameters

The successful synthesis of this complex molecule requires strict control of several reaction parameters as outlined in Table 1.

Table 1: Critical Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Critical Considerations |

|---|---|---|

| Temperature | 0-25°C | Higher temperatures accelerate NHS ester hydrolysis |

| pH | 7.2-8.5 | pH > 8.5 significantly reduces NHS ester half-life |

| Solvent | DMF or DMSO for coupling reactions | Anhydrous conditions essential |

| Reaction time | 30 minutes to 4 hours | Extended times increase hydrolysis risk |

| Water content | <0.005% | Moisture causes premature hydrolysis |

| Nitrogen atmosphere | Required | Prevents oxidation of maleimide group |

The half-life of the NHS ester group is particularly sensitive to pH and temperature. At pH 7.0 and 0°C, the half-life is approximately 4-5 hours, but decreases dramatically to just 10 minutes at pH 8.6 and 4°C.

Buffer Selection

The choice of buffer is crucial for reactions involving this compound. Primary amine-containing buffers (e.g., Tris, glycine) must be avoided as they compete with the intended reaction. Preferred buffer systems include:

- Phosphate buffer

- Carbonate-bicarbonate buffer

- HEPES buffer

- Borate buffer

Each buffer system must be carefully prepared at the appropriate pH range (7.2-8.5) to maximize reaction efficiency while minimizing NHS ester hydrolysis.

Purification Strategies

Chromatographic Purification

Due to the complex nature of the target molecule and potential side products, chromatographic purification is typically required. Common approaches include:

- Flash column chromatography using silica gel with appropriate solvent gradients

- Preparative reverse-phase HPLC using acetonitrile/water gradients

- Size exclusion chromatography to separate based on molecular weight

The purification process must be carefully optimized to minimize exposure to aqueous conditions that could hydrolyze the NHS ester.

Analytical Verification

Confirmation of successful synthesis requires multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural integrity

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and formula

- Liquid Chromatography to assess purity

- Thin-Layer Chromatography (TLC) to monitor reaction progress

These analytical methods are essential for verifying the identity and purity of the final product.

Alternative Synthesis Routes

Solid-Phase Synthesis Approach

An alternative approach involves solid-phase synthesis, which can offer advantages for preparing PEG-based crosslinkers:

- A PEG-based resin is used as the solid support

- The maleimide group is attached to one terminus

- The chain is extended with additional PEG units if needed

- The carboxylic acid terminus is activated and converted to the NHS ester

- The final product is cleaved from the resin under mild conditions

This approach can help minimize purification challenges and improve overall yields.

Scale-Up Considerations

Industrial Production Challenges

Scaling up the synthesis from laboratory to industrial scale presents several challenges:

- Maintaining anhydrous conditions in larger reaction vessels

- Heat transfer efficiency in exothermic coupling reactions

- Controlling reaction parameters precisely across larger volumes

- Developing cost-effective purification strategies

These challenges necessitate careful process development and optimization when transitioning to larger-scale production.

Yield Optimization Strategies

Several strategies have been reported to optimize yields during synthesis:

- Use of excess NHS (1.2-1.5 equivalents) to drive ester formation

- Careful temperature control during coupling reactions

- Addition of molecular sieves to ensure anhydrous conditions

- Use of nitrogen or argon atmosphere throughout the synthesis

- Minimizing exposure to aqueous conditions during purification

These strategies collectively help maximize yield and maintain the integrity of the moisture-sensitive functional groups.

Application-Specific Modifications

The general synthetic approach can be modified to meet specific application requirements:

- Varying the PEG chain length to adjust spacer distance

- Incorporating additional functional groups within the PEG chain

- Modifying the reactivity of the NHS ester or maleimide groups through substituent effects

- Introducing isotopic labels for tracking purposes

These modifications allow the basic synthesis framework to be adapted for diverse research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups onto the compound .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrrolidinyl compounds exhibit significant anticancer properties. For instance:

- A study evaluated the antiproliferative effects of related compounds against various cancer cell lines. The results showed that certain derivatives demonstrated IC₅₀ values in the nanomolar range, indicating potent activity against cancer cells .

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial in cancer therapy for their role in DNA repair mechanisms. The compound's structure suggests it may act as a PARP inhibitor:

- In a study assessing quinoxaline-based derivatives as PARP inhibitors, compounds with similar structural motifs exhibited varying degrees of inhibitory activity against PARP enzymes . This suggests that 2,5-Dioxopyrrolidin-1-yl derivatives could be explored further for similar applications.

Biochemical Studies

The compound's biochemical interactions have been studied to understand its mechanism of action.

Enzyme Interaction

Compounds containing the pyrrolidine moiety have been shown to interact with key enzymes involved in cellular processes:

- Research indicates that the incorporation of dioxopyrrolidine structures can enhance binding affinity to specific enzyme targets . This characteristic could be leveraged in drug design to improve efficacy.

Case Studies

Several case studies highlight the practical applications of this compound and its derivatives:

Case Study 1: Antitumor Activity

A specific derivative was synthesized and tested for its antitumor activity using an MTT assay. The results indicated that it was approximately four times more effective than existing treatments like Olaparib .

Case Study 2: Drug Delivery Systems

The compound has also been explored for use in targeted drug delivery systems. Its ability to conjugate with antibodies allows for directed delivery of cytotoxic agents to cancer cells . This approach enhances the therapeutic index while minimizing systemic toxicity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biological processes, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterobifunctional crosslinkers. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- NHS Esters : The target compound’s NHS ester exhibits faster hydrolysis kinetics (t½ ~1–2 hours at pH 7.4) compared to sulfo-NHS esters (t½ ~4–6 hours), making it suitable for rapid conjugation .

- Maleimide vs. Pyridyl Disulfides : Maleimides form stable thioether bonds, whereas pyridyl disulfides (e.g., in SPDP crosslinkers) allow reversible linkages. The target compound’s maleimide group is less prone to hydrolysis than its disulfide counterparts .

- PEG Spacer : The decaoxa spacer provides ~40 Å distance between reactive groups, outperforming shorter alkyl or cyclohexane spacers (e.g., SMCC’s ~11 Å) in reducing steric clashes .

Analytical Characterization

Techniques such as ¹H/¹³C NMR (used in and for imidazopyridine derivatives) and HRMS are critical for confirming the compound’s structure. For crystallographic studies, tools like SHELXL () and ORTEP-3 () enable precise molecular visualization.

Research Findings and Limitations

- Bioconjugation Efficiency : Studies on analogous NHS-maleimide linkers report >90% conjugation efficiency with antibodies under optimized conditions. However, maleimide-thiol adducts may undergo retro-Michael reactions at physiological pH, necessitating post-conjugation stabilization .

- Comparative Solubility : The PEG spacer confers water solubility (~50 mg/mL), unlike SMCC or DSP, which require organic co-solvents. This aligns with trends observed in PEGylated drugs and contrasts with nitroaryl compounds (e.g., ), which exhibit lower solubility due to hydrophobic substituents .

Biological Activity

The compound 2,5-Dioxopyrrolidin-1-yl 36-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-34-oxo-3,6,9,12,15,18,21,24,27,30-decaoxa-33-azahexatriacontanoate (CAS No. 1688636-70-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on recent studies and findings.

The molecular formula of the compound is , with a molecular weight of approximately 763.78 g/mol. It is characterized by multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds related to 2,5-dioxopyrrolidin derivatives exhibit significant biological activities including:

- Monoclonal Antibody Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide , has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. This compound increased cell-specific glucose uptake and intracellular ATP levels while suppressing cell growth and galactosylation of antibodies .

- Cell Viability and Productivity : The aforementioned studies suggest that derivatives of 2,5-dioxopyrrolidin can improve cell viability and productivity in biotechnological applications. The suppression of growth while enhancing productivity is particularly beneficial in the context of biopharmaceutical manufacturing .

- Potential Therapeutic Applications : The structural similarities between 2,5-dioxopyrrolidin derivatives and known therapeutic agents suggest potential applications in treating diseases such as tuberculosis . The modulation of glycosylation patterns in antibodies might also enhance their efficacy as therapeutic agents.

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to interact with cellular pathways involved in energy metabolism and protein production:

- Increased ATP Production : The enhancement of ATP levels indicates improved metabolic activity within the cells treated with these compounds. This could lead to better performance in high-demand processes such as monoclonal antibody production.

- Suppression of Cell Growth : By inhibiting excessive cell proliferation, these compounds allow for more efficient resource allocation towards product synthesis rather than cell division .

Case Studies

A significant study evaluated the impact of various chemical compounds on monoclonal antibody production using CHO cells. Among 23,227 screened chemicals, the pyrrolidin derivatives demonstrated notable improvements in productivity metrics compared to traditional enhancers like dimethyl sulfoxide and butyric acid .

Table: Comparison of Compound Effects on Monoclonal Antibody Production

| Compound Name | Effect on mAb Production | Cell Viability | Glucose Uptake | ATP Levels |

|---|---|---|---|---|

| Control | Baseline | High | Baseline | Baseline |

| MPPB | Increased | Moderate | Increased | Increased |

| 2-Dioxo | Moderate | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, given its complex polyether and pyrrolidine-dione moieties?

- Methodological Answer : Utilize multi-step orthogonal protection-deprotection strategies. For example, the polyether chain can be synthesized via iterative ethylene oxide coupling, while the maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) group can be introduced using NHS ester activation (as seen in analogous compounds) . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the dioxopyrrolidinyl ester.

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- NMR : Use and NMR to confirm the polyether chain’s regiochemistry and maleimide substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT) for validation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical due to the compound’s high molecular weight. Electrospray ionization (ESI) is preferred to avoid fragmentation of the labile ester groups .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) can assess purity, leveraging the maleimide group’s strong absorbance .

Q. What experimental protocols are recommended to evaluate its stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25–40°C. Monitor hydrolysis of the dioxopyrrolidinyl ester via LC-MS, as described in analogous NHS ester degradation studies .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Note that polyether chains may exhibit lower thermal stability than the maleimide core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability/reactivity data for similar dioxopyrrolidinyl esters?

- Methodological Answer :

- Cross-Validation : Replicate conflicting studies under identical conditions (e.g., solvent, humidity). For example, discrepancies in hydrolysis rates may arise from trace water content in solvents .

- Computational Modeling : Apply quantum mechanical calculations (e.g., DFT) to predict hydrolysis pathways and compare with experimental kinetic data .

- Data Integration : Use chemical software (e.g., COMSOL Multiphysics) to model reaction dynamics and identify hidden variables (e.g., micelle formation in polar solvents) .

Q. What computational approaches are suitable for optimizing reaction conditions for its use in bioconjugation?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., IRC analysis) to map nucleophilic attack pathways on the dioxopyrrolidinyl ester. Prioritize solvents with low dielectric constants to stabilize transition states .

- Machine Learning : Train models on existing bioconjugation datasets to predict optimal molar ratios (e.g., maleimide-to-thiol stoichiometry) and reaction times .

Q. How can researchers mitigate risks associated with its potential respiratory and dermal toxicity?

- Methodological Answer :

- Exposure Control : Use fume hoods with ≥100 fpm face velocity for synthesis and handling. For prolonged exposure, combine NIOSH-approved OV/AG/P99 respirators with nitrile gloves .

- Toxicity Screening : Perform in vitro assays (e.g., MTT for cytotoxicity) on human keratinocyte (HaCaT) and lung epithelial (A549) cell lines. Compare results with structurally related esters to identify toxicity trends .

Q. What strategies are effective for designing multi-step reactions involving this compound in polymer chemistry?

- Methodological Answer :

- Orthogonal Reactivity : Leverage the maleimide’s thiol-specific reactivity for sequential conjugations. For example, first conjugate thiol-containing monomers to the maleimide, then use the polyether’s terminal hydroxyl for ring-opening polymerization .

- Process Simulation : Use COMSOL Multiphysics to model reaction-diffusion dynamics in heterogeneous systems (e.g., micellar catalysis), optimizing stirring rates and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.